molecular formula C20H25NO4 B5461818 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine

4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine

Cat. No. B5461818
M. Wt: 343.4 g/mol
InChI Key: ZHDUAZVNRPYENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MMNM, is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in the growth and proliferation of blood vessels.
Biochemical and Physiological Effects
4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and tumor growth in animal models of cancer. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to have a favorable safety profile in preclinical studies, with no significant toxic effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine in lab experiments is its favorable safety profile. It has been shown to have a low toxicity and high tolerability in preclinical studies, making it a potentially useful compound for further research. However, one of the limitations of using 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine in lab experiments is its limited availability. The synthesis of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine is a complex and time-consuming process, which can limit its use in certain research applications.

Future Directions

There are several future directions for research on 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine. One potential direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer. Preclinical studies have shown that 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine exhibits anti-tumor effects, and further research could help to elucidate its mechanism of action and potential clinical applications. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Preclinical studies have shown that 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine exhibits neuroprotective effects, and further research could help to determine its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine, which could increase its availability for research purposes.
Conclusion
In conclusion, 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

The synthesis of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine involves the reaction of 6-methoxy-2-naphthaldehyde with 4-(2-methoxy-2-methylpropanoyl)morpholine in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine as a yellow solid. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of certain diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. 4-(2-methoxy-2-methylpropanoyl)-2-(6-methoxy-2-naphthyl)morpholine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-methoxy-1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,24-4)19(22)21-9-10-25-18(13-21)16-6-5-15-12-17(23-3)8-7-14(15)11-16/h5-8,11-12,18H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDUAZVNRPYENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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